![molecular formula C24H20N2O5 B302050 ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302050.png)
ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate
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Overview
Description
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate, also known as EFNAM, is a compound that has shown promising results in scientific research applications.
Mechanism of Action
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate functions as a histone deacetylase (HDAC) inhibitor, which means it prevents the removal of acetyl groups from histones, leading to increased gene expression. HDAC inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects
Studies have shown that ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate can induce cell cycle arrest and apoptosis in cancer cells. ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has also been shown to inhibit angiogenesis, which can prevent the growth and spread of tumors. Additionally, ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in lab experiments is its ability to inhibit HDAC, which can lead to increased gene expression and potential therapeutic benefits. However, ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
Future Directions
There are several potential future directions for research on ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate. One area of interest is its potential use in combination with other anti-cancer agents, as studies have shown that HDAC inhibitors can enhance the efficacy of chemotherapy drugs. Additionally, more research is needed to understand the molecular mechanisms underlying ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate's anti-cancer and neuroprotective effects. Finally, more studies are needed to determine the safety and efficacy of ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate can be synthesized through a multi-step process involving the reaction of naphtho[2,1-b]furan-2-carboxylic acid with hydrazine hydrate, followed by the reaction with ethyl 4-bromophenoxyacetate. The resulting product is purified through column chromatography to obtain ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate.
Scientific Research Applications
Ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been studied for its potential anti-cancer properties. Research has shown that ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate inhibits the growth of cancer cells in vitro and in vivo. ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
properties
Product Name |
ethyl (4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate |
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Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H20N2O5/c1-2-29-23(27)15-30-18-10-7-16(8-11-18)14-25-26-24(28)22-13-20-19-6-4-3-5-17(19)9-12-21(20)31-22/h3-14H,2,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
CRRGQWYNBOQIIF-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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